6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound characterized by a cyclohexadienone structure with a chlorophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the chlorophenylmethyl group with the cyclohexadienone core .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group but differs in its sulfone functional group.
4-Chloro-alpha-methylphenylacetic acid: Another compound with a chlorophenyl group, but with an acetic acid functional group.
Uniqueness
6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to its cyclohexadienone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
61259-87-8 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H15ClO/c1-11-4-3-9-15(2,14(11)17)10-12-5-7-13(16)8-6-12/h3-9H,10H2,1-2H3 |
InChI Key |
ITZYKOPVEQSBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1=O)(C)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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